molecular formula C9H11Cl2NO B3025660 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride CAS No. 2227990-16-9

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride

Cat. No. B3025660
M. Wt: 220.09 g/mol
InChI Key: GQIVLNGPBZXFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride (2-ACP-HCl) is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a broad range of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It can be used as a starting material for the synthesis of various derivatives, and it has multiple applications in the laboratory.

Scientific Research Applications

Polymorphic Forms and Structural Analysis

The research by Maccaroni et al. (2012) details the structural and energetic aspects of bupropion hydrochloride, which is chemically similar to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. They discovered a solid-solid conversion to a new polymorphic form, highlighting its different molecular conformer in the solid state. This form was characterized using X-ray powder diffraction methods and thermoanalytical analyses, contributing to our understanding of the stability of such compounds (Maccaroni et al., 2012).

Enolization Studies

Warren et al. (1971) utilized NMR spectroscopy to study the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone, a compound structurally related to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. Their findings on equilibrium mixtures and the identification of reaction products contribute to the knowledge of chemical behavior and stability of related compounds (Warren et al., 1971).

Potential Antidepressant Agents

Clark et al. (1979) explored analogues of a compound with potent reserpine-prevention activity, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, for potential antidepressant properties. This research highlights the therapeutic potential of structurally related compounds (Clark et al., 1979).

Spectroscopic and Crystallographic Characterization

Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one hydrochloride, which is structurally similar to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. Their work included NMR, infrared spectroscopy, and X-ray crystallography, providing insights into the identification and purity of such compounds (Kuś et al., 2016).

Synthesis and Cytotoxic Potential

Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, evaluating their potential as cytotoxic agents. This research showcases the potential biomedical applications of compounds structurally related to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride (Mete et al., 2007).

Novel Phenolic Compounds Synthesis

Roman (2017) developed a collection of 1-aryl-3-arylamino-1-propanones with a phenolic structure, indicating the versatility in synthesizing related compounds and their potential applications (Roman, 2017).

properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVLNGPBZXFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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